7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For example, the reaction of 2-methoxyethylamine with 2-methyl-3-phenylpyrazolo[1,5-a]pyridine-6-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . For example, it may act as an inhibitor of kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridopyrimidines and related heterocyclic systems, such as:
Uniqueness
The uniqueness of 7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
11-(2-methoxyethyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H18N4O2/c1-13-17(14-6-4-3-5-7-14)18-20-12-15-16(23(18)21-13)8-9-22(19(15)24)10-11-25-2/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
IFHOXJDIHQPLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CCOC |
Origin of Product |
United States |
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